6,9,12-Octadecatrienoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

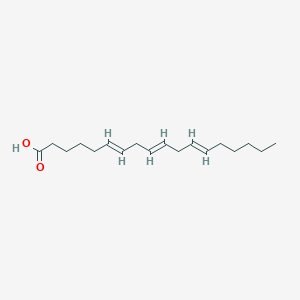

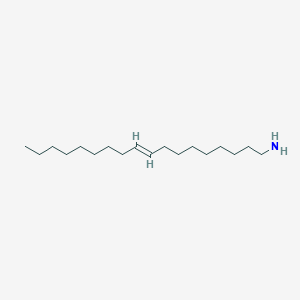

6,9,12-Octadecatrienoic acid, commonly known as alpha-linolenic acid (ALA), is a polyunsaturated fatty acid that belongs to the omega-3 family. It is an essential fatty acid that cannot be synthesized by the human body and must be obtained through the diet. ALA is found in various plant sources, including flaxseed, chia seeds, hemp seeds, walnuts, and soybeans. In recent years, ALA has gained significant attention due to its potential health benefits, including its ability to reduce inflammation, improve heart health, and support brain function.

Wissenschaftliche Forschungsanwendungen

Pheromone and Attractant Synthesis

6,9,12-Octadecatrienoic acid is utilized in synthesizing pheromone and attractant components for lepidopterous insect pests. Efficient chemical syntheses of these components have been reported using this acid (Wang & Zhang, 2007).

Bioactive Properties and Metabolism

This compound exhibits cardiovascular-protective, anti-cancer, neuro-protective, anti-inflammatory, and antioxidant properties. It's converted into eicosa-pentaenoic acid (EPA) and docosa-hexaenoic acid (DHA) in the human system, influencing the risk of ischemic heart disease and blood clots (Parvathi et al., 2022).

Biosynthesis Studies

Gamma-linolenic acid, a variant of 6,9,12-octadecatrienoic acid, is biosynthesized through a series of dehydrogenation reactions catalyzed by fatty acid desaturases. Studies on the cryptoregiochemistry of these reactions provide insights into the biosynthesis process (Fauconnot & Buist, 2001).

Fungal Desaturation Characteristics

Research on fungi like Trichoderma sp. explores how they introduce double bonds in fatty acids, including 6,9,12-octadecatrienoic acid, demonstrating the complexity of fungal lipid metabolism (Shirasaka et al., 2005).

Synthetic Chemistry

The synthesis of 3-oxalinolenic acid from 6,9,12-octadecatrienoic acid showcases the ability to create beta-oxidation-resistant oxylipins, which might have enhanced biological activity due to resistance to metabolic degradation (Hamberg et al., 2006).

Metabolism Studies

Synthetic approaches like the creation of radiolabeled analogs of octadeca-6,10,12-trienoic acid help in studying the metabolic fate of conjugated linoleic acid isomers, crucial for understanding its role in biological systems (Loreau et al., 2003).

Aromatase Inhibition

Compounds derived from 6,9,12-octadecatrienoic acid, isolated from various plants, have demonstrated strong aromatase inhibitory activity, highlighting its potential in medicinal chemistry (Yang et al., 2009).

Corrosion Inhibition

Fatty acids including 6,9,12-octadecatrienoic acid have shown potential in corrosion inhibition of metals, a novel application in materials science (Khanra et al., 2018).

Fungal Production of Polyunsaturated Fatty Acids

Microbial production of polyunsaturated fatty acids, including variants of 6,9,12-octadecatrienoic acid, has been extensively researched for potential applications in nutrition and pharmaceuticals (Arjuna, 2014).

Biofuel Properties

Studying the fuel properties of methyl esters containing 6,9,12-octadecatrienoic acid provides insights into the potential of these fatty acids in biofuel applications (Knothe, 2013).

Eigenschaften

CAS-Nummer |

1686-12-0 |

|---|---|

Produktname |

6,9,12-Octadecatrienoic acid |

Molekularformel |

C18H30O2 |

Molekulargewicht |

278.4 g/mol |

IUPAC-Name |

(6E,9E,12E)-octadeca-6,9,12-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)/b7-6+,10-9+,13-12+ |

InChI-Schlüssel |

VZCCETWTMQHEPK-YHTMAJSVSA-N |

Isomerische SMILES |

CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)O |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)O |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)O |

Synonyme |

LINOLENATE |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)

![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)

![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)